molecular formula C9H6ClN3 B13029028 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile

7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile

Cat. No.: B13029028
M. Wt: 191.62 g/mol
InChI Key: JWRNXLAGLGVWAQ-UHFFFAOYSA-N
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Description

7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and 1-methylpyrrole.

    Cyclization Reaction: The key step involves a cyclization reaction where the pyridine and pyrrole rings are fused together. This can be achieved through a palladium-catalyzed cross-coupling reaction.

    Nitrile Formation: The nitrile group is introduced via a cyanation reaction, typically using copper(I) cyanide (CuCN) as the cyanating agent.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Nucleophiles like NH₃ or RSH in the presence of a base like NaOH.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Reduced derivatives such as amines.

    Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic properties. They are investigated for their ability to modulate biological pathways involved in diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-1H-pyrrolo[2,3-c]pyridine: Lacks the methyl and nitrile groups, making it less versatile in certain applications.

    1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid:

Uniqueness

7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile is unique due to the presence of both the chlorine and nitrile groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C9H6ClN3

Molecular Weight

191.62 g/mol

IUPAC Name

7-chloro-1-methylpyrrolo[2,3-c]pyridine-3-carbonitrile

InChI

InChI=1S/C9H6ClN3/c1-13-5-6(4-11)7-2-3-12-9(10)8(7)13/h2-3,5H,1H3

InChI Key

JWRNXLAGLGVWAQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C(=NC=C2)Cl)C#N

Origin of Product

United States

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